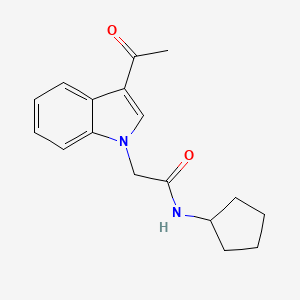![molecular formula C23H22N2O4 B3449468 ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3449468.png)
ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate, also known as ECA, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-(cyclopropanecarbonyl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-29-23(28)16-9-11-17(12-10-16)24-21(26)14-25-13-19(22(27)15-7-8-15)18-5-3-4-6-20(18)25/h3-6,9-13,15H,2,7-8,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJCSZMHHTRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449408.png)
![N-(tert-butyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3449409.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B3449410.png)
![7-amino-5-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3449415.png)
![ethyl 4-[N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3449421.png)
![1-{[(5-nitro-2-pyridinyl)thio]acetyl}indoline](/img/structure/B3449438.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3449441.png)

![N-1,3-benzodioxol-5-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3449448.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B3449452.png)
![1,1'-{1-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B3449455.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3449462.png)
![cyclopropyl{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3449472.png)